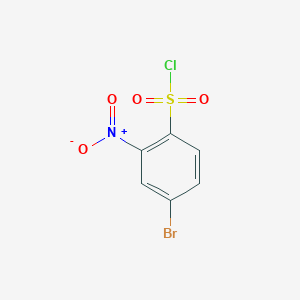

4-Bromo-2-nitrobenzene-1-sulfonyl chloride

Description

Historical Context of Arylsulfonyl Chlorides in Chemical Synthesis

The history of arylsulfonyl chlorides is deeply intertwined with the development of modern organic chemistry. These compounds, characterized by the RSO₂Cl formula, have long been recognized as pivotal intermediates. wikipedia.org Their synthesis and reactions have been fundamental topics in the study of organic sulfur chemistry. Industrially, the preparation of arylsulfonyl chlorides often involves a two-step, one-pot reaction starting from an arene and chlorosulfonic acid. wikipedia.org

Historically, their primary utility has been in the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.orgfiveable.me The Hinsberg reaction, a classic method for distinguishing between primary, secondary, and tertiary amines, relies on their reaction with benzenesulfonyl chloride. The ability to form stable sulfonamide linkages became particularly significant with the discovery of the sulfa drugs in the 1930s, the first commercially available antibiotics, which highlighted the profound biological activity of the sulfonamide functional group. nih.govnih.gov This discovery catalyzed extensive research into arylsulfonyl chlorides as key precursors for medicinal agents. nih.gov Beyond pharmaceuticals, these reagents also found early use as important intermediates in the synthesis of dyes and pigments. quora.com

Significance of Substituted Nitrobenzenesulfonyl Chlorides in Contemporary Organic Chemistry

The introduction of substituents onto the benzene (B151609) ring of an arylsulfonyl chloride significantly modulates its reactivity and provides handles for further functionalization. Nitrobenzenesulfonyl chlorides, in particular, have gained prominence in modern organic synthesis. The strongly electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, making it highly reactive toward nucleophiles. cdnsciencepub.com

This enhanced reactivity is particularly valuable in several areas:

Protecting Groups: The nosyl (Ns) group, derived from 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride, is a widely used protecting group for amines. guidechem.com Nosylamides are stable under various reaction conditions but can be cleaved under specific, mild conditions, making them highly useful in multi-step syntheses, such as in peptide synthesis.

Synthesis of Heterocycles: The high reactivity of nitrobenzenesulfonyl chlorides facilitates intramolecular reactions. For instance, an amino group protected by a nosyl group can undergo intramolecular nucleophilic substitution, a key step in synthesizing cyclic compounds. guidechem.com

Activation of Alcohols: Similar to tosylates and mesylates, nosylates (derived from nitrobenzenesulfonyl chlorides) are excellent leaving groups, facilitating nucleophilic substitution reactions on alcohols.

Precursors to Biologically Active Molecules: The sulfonamide linkage is a ubiquitous feature in a vast number of modern pharmaceuticals, including diuretics, anticonvulsants, and anti-inflammatory agents. fiveable.menih.gov Substituted nitrobenzenesulfonyl chlorides serve as crucial building blocks for creating diverse libraries of sulfonamide derivatives for drug discovery. cdnsciencepub.comontosight.ai The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been studied to understand their reaction mechanisms, which depend on the position of the nitro substituent. cdnsciencepub.comresearchgate.net

Research Landscape and Potential of 4-Bromo-2-nitrobenzene-1-sulfonyl Chloride in Scholarly Investigations

This compound is a specific example of a polysubstituted arylsulfonyl chloride, offering multiple reaction sites for synthetic chemists. Its structure allows for a strategic, stepwise functionalization, making it a valuable tool in the synthesis of complex target molecules.

The research utility of this compound stems from the distinct reactivity of its three functional groups:

Sulfonyl Chloride: This is typically the most reactive site, readily undergoing reactions with a wide range of nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonate esters, and thioesters, respectively.

Bromine Atom: The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position.

Nitro Group: The nitro group is a versatile functional group. It can be reduced to an amine, which can then be further modified, or it can act as a director in subsequent electrophilic aromatic substitution reactions.

While specific, high-profile research dedicated solely to this compound is not extensively documented in mainstream reviews, its value is evident from its use as an intermediate in synthetic sequences reported in chemical literature and patents. For example, related structures like 4-bromo-3-nitrobenzene-1-sulfonyl chloride have been utilized as intermediates in the synthesis of compounds designed as inhibitors of mutant isocitrate dehydrogenase 1/2 (IDH1/2), which are useful for treating certain cancers. lookchem.com This highlights the role of such halogenated nitrobenzenesulfonyl chlorides as building blocks in medicinal chemistry for creating complex therapeutic agents. lookchem.com

The strategic placement of the bromo and nitro groups ortho and para to the sulfonyl chloride group influences the reactivity and regioselectivity of subsequent reactions, offering chemists precise control over molecular assembly. The potential of this compound lies in its capacity to serve as a trifunctional scaffold for constructing highly decorated aromatic systems.

Table 1: Physicochemical Properties and Identifiers for this compound

| Property | Value |

| Molecular Formula | C₆H₃BrClNO₄S |

| Molecular Weight | 300.51 g/mol |

| CAS Number | 55765-53-2 |

| Appearance | Solid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVZBWPPMOFMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278556 | |

| Record name | 4-Bromo-2-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89465-98-5 | |

| Record name | 4-Bromo-2-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89465-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Nitrobenzene 1 Sulfonyl Chloride

Conventional Synthetic Approaches to Arylsulfonyl Chlorides

Traditional methods for preparing arylsulfonyl chlorides have been well-established for decades and are broadly categorized into three main routes: direct chlorosulfonation, conversion from sulfonic acids, and oxidation of sulfur-containing precursors.

Direct chlorosulfonation is a one-step method involving an electrophilic aromatic substitution reaction. nih.gov In this approach, an aromatic compound is treated with chlorosulfonic acid (ClSO₃H) to directly install the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. orgsyn.org

The regiochemical outcome of the reaction is dictated by the electronic properties of the substituents already present on the benzene (B151609) ring. nih.gov For the synthesis of 4-bromo-2-nitrobenzene-1-sulfonyl chloride, a plausible precursor would be 1-bromo-3-nitrobenzene. The bromine atom is an ortho-, para-directing deactivator, while the nitro group is a strong meta-directing deactivator. The directing effects of these groups would need to be carefully considered to achieve the desired substitution pattern, as mixtures of isomers are possible. The strongly acidic conditions are a significant limitation of this method, restricting its use with sensitive substrates. nih.gov

Table 1: Overview of Direct Chlorosulfonation

| Feature | Description |

| Reagent | Chlorosulfonic acid (ClSO₃H) |

| Mechanism | Electrophilic Aromatic Substitution (EAS) |

| Key Challenge | Control of regioselectivity based on existing substituents. |

| Limitations | Harsh, acidic conditions; not suitable for sensitive molecules. |

A two-step alternative to direct chlorosulfonation involves the initial synthesis of the corresponding sulfonic acid, followed by its conversion to the sulfonyl chloride. This route begins with the sulfonation of the aromatic ring to produce 4-bromo-2-nitrobenzenesulfonic acid.

In the second step, this sulfonic acid or its alkali metal salt is treated with a chlorinating agent to yield the target sulfonyl chloride. orgsyn.org A variety of reagents can effect this transformation, with common choices including phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). orgsyn.orgresearchgate.net This method can offer better control over the final product compared to direct chlorosulfonation, although it requires an additional synthetic step.

Table 2: Common Chlorinating Agents for Sulfonic Acids

| Chlorinating Agent | Chemical Formula |

| Phosphorus Pentachloride | PCl₅ |

| Thionyl Chloride | SOCl₂ |

| Phosphorus Oxychloride | POCl₃ |

| 2,4,6-Trichloro-1,3,5-triazine | C₃N₃Cl₃ |

This approach utilizes organosulfur compounds, such as thiols (mercaptans) or disulfides, as starting materials. nih.gov The synthesis of this compound via this route would begin with the preparation of 4-bromo-2-nitrobenzenethiol or its corresponding disulfide. This precursor is then subjected to oxidative chlorination.

Historically, this transformation was often carried out with hazardous reagents like aqueous chlorine. nih.gov However, milder and more efficient methods have been developed. A notable example is the use of a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which provides a highly reactive system for the direct and rapid conversion of thiols to sulfonyl chlorides at room temperature. organic-chemistry.orgresearchgate.netacs.org This method is often high-yielding and tolerates various functional groups. organic-chemistry.org Another reported method uses 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) as a mild and effective reagent for the oxidative chlorination of various sulfur substrates, including thiols and disulfides. lookchem.com A similar strategy has been documented for the synthesis of p-nitrobenzenesulfonyl chloride from 4,4'-dinitrodiphenyl disulfide using a mixture of hydrochloric acid, nitric acid, and chlorine gas. guidechem.com

Table 3: Oxidative Chlorination Reagent Systems

| Reagent System | Substrate | Key Advantages |

| H₂O₂ / SOCl₂ | Thiols | Fast reaction times, high yields, mild conditions. organic-chemistry.orgacs.org |

| DCDMH | Thiols, Disulfides | Mild conditions, broad substrate scope. lookchem.com |

| Cl₂ / HCl / HNO₃ | Disulfides | Established industrial method. guidechem.com |

Advanced Synthetic Strategies Applicable to this compound

Recent advancements in synthetic chemistry have introduced milder and more versatile methods for generating sulfonyl chlorides, often with superior functional group tolerance and applicability to complex molecules.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. mpg.de One such application is the synthesis of arylsulfonyl chlorides from arenediazonium salts. mpg.deacs.org This process, which serves as a sustainable alternative to the classic Meerwein reaction, can be mediated by a heterogeneous, metal-free photocatalyst like potassium poly(heptazine imide) (K-PHI). mpg.de

For the synthesis of this compound, the corresponding aniline (B41778) (4-bromo-2-nitroaniline) would first be converted to its diazonium salt. This salt would then react with a source of sulfur dioxide (such as that generated in situ from thionyl chloride and water) under visible light irradiation in the presence of the photocatalyst. mpg.deacs.org This method is noted for its excellent tolerance of various functional groups, including halogens and nitro groups, making it highly suitable for the target compound. acs.org

Table 4: Photocatalytic Synthesis of Arylsulfonyl Chlorides

| Feature | Description |

| Starting Material | Arenediazonium Salt (from corresponding aniline) |

| Catalyst Example | Potassium Poly(heptazine imide) (K-PHI) mpg.de |

| Key Reagents | SO₂ source (e.g., SOCl₂/H₂O), Visible Light (e.g., 465 nm) acs.org |

| Advantages | Mild room temperature conditions, high functional group tolerance. acs.org |

Late-stage functionalization refers to the modification of complex molecules at a late point in their synthesis, which is highly valuable in drug discovery and development. nih.gov Several innovative methods now allow for the conversion of a stable primary sulfonamide back into a highly reactive sulfonyl chloride. nih.govfigshare.com

One leading strategy employs a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), as an activating agent. nih.govresearchgate.net This reagent activates the otherwise unreactive NH₂ group of a primary sulfonamide (e.g., 4-bromo-2-nitrobenzenesulfonamide), enabling its conversion to the corresponding sulfonyl chloride under mild conditions. nih.govnih.gov This transformation is highly selective and tolerates a wide array of sensitive functional groups. researchgate.netnih.gov Another recently developed technique involves the diazotization of the primary sulfonamide itself, which also leads to the formation of the sulfonyl chloride, obviating the need for pre-functionalization. figshare.com These methods provide a powerful tool for diversifying complex sulfonamide-containing molecules by regenerating the versatile sulfonyl chloride handle. nih.gov

Table 5: Late-Stage Conversion of Sulfonamides to Sulfonyl Chlorides

| Method | Activating Reagent / Condition | Key Advantage |

| Pyrylium Salt Activation | Pyry-BF₄ nih.gov | Mild conditions, high selectivity for primary sulfonamides. nih.gov |

| Diazotization | Diazotizing agents | Avoids pre-functionalization of the sulfonamide. figshare.com |

Synthesis via Aryldiazonium Salts (Sandmeyer-type Reactions)

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines into a variety of functional groups via their corresponding diazonium salts. numberanalytics.com In the context of synthesizing this compound, the process commences with the diazotization of the precursor, 4-bromo-2-nitroaniline (B116644).

Step 1: Diazotization of 4-Bromo-2-nitroaniline

The initial step is the conversion of 4-bromo-2-nitroaniline into its corresponding diazonium salt, 4-bromo-2-nitrobenzenediazonium chloride. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Sandmeyer-type Chlorosulfonylation

The freshly prepared 4-bromo-2-nitrobenzenediazonium chloride is then subjected to a Sandmeyer-type reaction. In this step, the diazonium salt solution is added to a solution containing sulfur dioxide (SO₂) and a copper(I) salt catalyst, typically copper(I) chloride (CuCl). nih.gov The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group. The reaction proceeds with the evolution of nitrogen gas.

A general representation of the Sandmeyer-type chlorosulfonylation is as follows:

Ar-N₂⁺Cl⁻ + SO₂ --(CuCl)--> Ar-SO₂Cl + N₂

This method is advantageous as it allows for the regioselective introduction of the sulfonyl chloride group, dictated by the position of the amino group on the starting aniline.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The efficiency and yield of the synthesis of this compound via the Sandmeyer-type reaction are highly dependent on the careful control and optimization of several key reaction parameters. These include the choice of catalyst, solvent, temperature, and the molar ratios of the reactants.

Catalyst Selection and Concentration:

The choice and concentration of the copper catalyst are critical. While copper(I) chloride is commonly used, other copper salts can also be employed. The catalytic activity influences the rate of the reaction and can impact the formation of byproducts. Optimization studies often involve screening different copper catalysts and their concentrations to maximize the yield of the desired sulfonyl chloride. For instance, in related Sandmeyer reactions, variations in the copper catalyst from CuCl to CuBr have been explored to direct the substitution to the corresponding halide. nih.gov

Solvent System:

The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics. For the synthesis of sulfonyl chlorides, a solvent that can dissolve both the aryldiazonium salt and sulfur dioxide is preferred. Acetic acid is often employed in these reactions. The polarity and coordinating ability of the solvent can affect the stability of the diazonium salt and the efficiency of the catalytic cycle.

Temperature Control:

Temperature is a critical parameter throughout the synthesis. The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. During the Sandmeyer-type chlorosulfonylation, the temperature needs to be carefully controlled to ensure a steady evolution of nitrogen gas and to minimize side reactions. Optimal temperature profiles are often determined empirically to achieve the highest possible yield.

Reactant Stoichiometry:

The molar ratios of the reactants, including the amine, sodium nitrite, acid, sulfur dioxide, and catalyst, must be carefully optimized. An excess of certain reagents may be used to drive the reaction to completion, but this can also lead to the formation of unwanted byproducts and complicate the purification process.

Illustrative Data on Parameter Optimization:

While specific data for the optimization of this compound synthesis is proprietary to chemical manufacturers, the following table illustrates typical parameters that are investigated and their potential impact on yield, based on general principles of Sandmeyer reactions and the synthesis of related compounds.

| Parameter | Variation | Observation | Potential Impact on Yield |

| Catalyst | CuCl vs. CuBr | CuCl is specific for chlorosulfonylation. | Use of CuCl is essential for the desired product. |

| Catalyst Conc. | 0.1 eq vs. 0.2 eq | Higher concentration may increase reaction rate. | May lead to higher yield up to an optimal point. |

| Temperature | 0-5 °C vs. 10-15 °C | Higher temperature can lead to diazonium salt decomposition. | Strict temperature control is crucial for high yield. |

| Solvent | Acetic Acid vs. Acetonitrile | Acetic acid is a common solvent for this reaction. | Solvent choice affects solubility and reaction rate. |

| SO₂ Source | Gaseous SO₂ vs. SO₂ precursor | In situ generation can be more controlled. | Method of SO₂ introduction can impact yield and safety. |

Through systematic optimization of these parameters, the yield of this compound can be significantly enhanced, making the process more economically viable and environmentally friendly by minimizing waste.

Reactivity and Transformational Chemistry of 4 Bromo 2 Nitrobenzene 1 Sulfonyl Chloride

Electrophilic Reactivity at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of 4-bromo-2-nitrobenzene-1-sulfonyl chloride is the primary electrophilic center. Its reactivity is significantly enhanced by the strong electron-withdrawing nature of the attached groups. The two oxygen atoms and the chlorine atom pull electron density away from the sulfur atom, rendering it highly electron-deficient and thus susceptible to attack by nucleophiles.

Furthermore, the electronic effects of the substituents on the aromatic ring play a crucial role. The nitro group (-NO₂) at the ortho position is a powerful electron-withdrawing group, operating through both inductive and resonance effects. nih.gov This deactivates the benzene (B151609) ring towards electrophilic attack but, more importantly, it further increases the partial positive charge on the sulfonyl sulfur atom. This enhanced electrophilicity makes the compound a potent sulfonylating agent. The bromine atom at the para position also contributes to the electron-withdrawing character through its inductive effect, albeit less strongly than the nitro group. stackexchange.com Consequently, this compound is more reactive towards nucleophiles at the sulfonyl center compared to simpler, un-substituted arenesulfonyl chlorides like benzenesulfonyl chloride.

Reactions with Unsaturated Organic Substrates

While specific examples of this compound in annulation or cycloaddition reactions are not extensively documented, the general reactivity of arylsulfonyl chlorides suggests potential pathways. Arylsulfonyl chlorides can participate in Lewis acid-mediated reactions with alkenes, which can be rationalized as a cycloaddition process. nih.gov Given the electron-deficient nature of the sulfonyl group in this compound, it could potentially react with electron-rich alkenes or dienes in cycloaddition-type transformations, although such reactions may require specific catalytic conditions to proceed efficiently.

Arylsulfonyl chlorides can serve as precursors to sulfonyl radicals (ArSO₂•) under photolytic or thermal conditions, or through photoredox catalysis. nih.gov The sulfur-chlorine bond can undergo homolytic cleavage to initiate a radical chain reaction.

The general mechanism involves three key stages:

Initiation: The S-Cl bond breaks, forming a 4-bromo-2-nitrophenylsulfonyl radical and a chlorine radical. This step typically requires an external energy source like UV light or a chemical initiator.

Propagation: The highly reactive sulfonyl radical can then add across the double or triple bond of an unsaturated substrate, such as an alkene or alkyne. nih.govrsc.org This addition forms a new carbon-centered radical, which can then abstract an atom (e.g., a hydrogen or halogen) from another molecule to propagate the chain. nih.gov

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

These radical-mediated reactions, such as hydrosulfonylation or chlorosulfonylation, allow for the vicinal difunctionalization of alkenes. nih.govrsc.orgresearchgate.net The use of visible-light photocatalysis has emerged as a particularly effective strategy for generating sulfonyl radicals from sulfonyl chlorides for additions to unsaturated systems. nih.gov

In the absence of radical initiators, this compound can react with unsaturated substrates through ionic pathways. The electrophilic sulfur atom can be attacked by the π-electrons of an alkene or alkyne, particularly in the presence of a Lewis acid catalyst. This electrophilic addition would proceed via a carbocationic intermediate. The regioselectivity of such an addition would be governed by the stability of the resulting carbocation (Markovnikov's rule). The subsequent capture of the carbocation by the chloride ion (or another nucleophile present in the reaction mixture) would complete the addition reaction.

Influence of Aromatic Substituents on Reaction Selectivity and Rate

The rate and selectivity of reactions involving this compound are profoundly influenced by the electronic properties of the substituents on both the sulfonyl chloride itself and the reacting nucleophile.

The reaction mechanism is a nucleophilic substitution at the sulfonyl sulfur atom. The reaction rate is therefore highly sensitive to the electrophilicity of the sulfur center and the nucleophilicity of the attacking species.

Influence of Substituents on the Sulfonyl Chloride: The benzene ring of this compound is decorated with two powerful electron-withdrawing groups (EWGs):

Nitro Group (-NO₂): Located at the ortho position, this group is one of the strongest EWGs. It deactivates the ring towards electrophilic substitution but, crucially, enhances the electrophilicity of the attached sulfonyl group through both a strong inductive effect (-I) and a powerful resonance effect (-R). lumenlearning.comlumenlearning.com

Bromine Atom (-Br): Located at the para position, bromine also withdraws electron density through its inductive effect (-I), which outweighs its weaker resonance-donating (+R) effect. libretexts.org

The combined effect of these two EWGs is a significant polarization of the S-Cl bond and a substantial increase in the positive partial charge on the sulfur atom. This makes this compound significantly more reactive towards nucleophiles than unsubstituted benzenesulfonyl chloride or analogues bearing electron-donating groups (e.g., p-toluenesulfonyl chloride). lumenlearning.com The ortho and para positions of these EWGs are particularly effective at stabilizing the negatively charged transition state formed during the nucleophilic attack. stackexchange.com

Influence of Substituents on the Nucleophile: The reaction rate is also directly proportional to the strength of the nucleophile. When reacting with a family of nucleophiles, such as substituted phenols, their reactivity is governed by the electronic nature of their own substituents.

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), methoxy (B1213986) (-OCH₃), or amino (-NH₂) groups on the nucleophile's aromatic ring increase its electron density. This enhances the nucleophilicity of the attacking atom (e.g., the phenolic oxygen), leading to a faster reaction rate.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups on the nucleophile's ring decrease its electron density. This reduces its nucleophilicity and results in a slower reaction rate.

Steric hindrance can also play a role. Bulky groups near the reactive center of either the sulfonyl chloride or the nucleophile can impede the approach of the reactants, thereby decreasing the reaction rate. mdpi.com

| Substituent on Nucleophile (e.g., Phenol) | Electronic Effect | Effect on Nucleophilicity | Predicted Effect on Reaction Rate |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Donating (+R > -I) | Increases | Accelerates |

| -CH₃ (Methyl) | Weakly Donating (Inductive) | Increases | Accelerates |

| -H (Hydrogen) | Neutral (Reference) | Reference | Reference |

| -Cl (Chloro) | Weakly Withdrawing (-I > +R) | Decreases | Decelerates |

| -CN (Cyano) | Strongly Withdrawing (-I, -R) | Decreases | Decelerates |

| -NO₂ (Nitro) | Strongly Withdrawing (-I, -R) | Strongly Decreases | Strongly Decelerates |

Advanced Applications of 4 Bromo 2 Nitrobenzene 1 Sulfonyl Chloride in Complex Molecule Synthesis

Utilization as a Versatile Building Block in Multi-Step Organic Transformations

The versatility of 4-bromo-2-nitrobenzene-1-sulfonyl chloride stems from the differential reactivity of its functional groups. This allows for selective transformations at one site while leaving the others intact for subsequent reactions. This characteristic makes it an invaluable building block for creating elaborate molecular structures. lookchem.com

The primary reactive sites and their transformations include:

Sulfonyl Chloride (-SO₂Cl): This group is highly electrophilic and readily reacts with nucleophiles. Its most common application is in the formation of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in synthesizing a wide array of compounds, as the resulting sulfonamide linkage is a common feature in many biologically active molecules.

Bromo Group (-Br): The bromine atom is a key feature for carbon-carbon bond formation. It serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This allows for the attachment of diverse aryl, alkyl, or alkynyl groups, significantly increasing molecular complexity.

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing, influencing the reactivity of the aromatic ring. Crucially, it can be chemically reduced to form an amino group (-NH₂). This new amino group provides another point for derivatization, such as acylation or alkylation, further expanding the synthetic possibilities.

The combination of these features allows for a multi-stage synthetic strategy where each functional group can be addressed sequentially to build complex target molecules. lookchem.com

Table 1: Functional Group Reactivity and Applications

| Functional Group | Type of Reaction | Resulting Structure | Common Application |

|---|---|---|---|

| Sulfonyl Chloride | Nucleophilic Substitution | Sulfonamide, Sulfonate Ester | Formation of stable linkages with amines/alcohols |

| Bromo Group | Cross-Coupling (e.g., Suzuki) | Bi-aryl, substituted arene | Carbon skeleton elaboration |

Synthetic Precursor for Biologically Active Compounds and Pharmaceutical Intermediates

The structural motifs derived from this compound are prevalent in medicinal chemistry. Its role as a precursor is particularly noted in the development of targeted therapeutics. The presence of halogenated and nitrated aromatic rings in a molecule is often associated with specific biological activities. lookchem.com

A significant application of this compound is as an intermediate in the synthesis of inhibitors for mutant isocitrate dehydrogenase 1/2 (IDH1/2). These enzymes are implicated in various forms of cancer. Research has shown that aryl sulfonamide diarylurea derivatives, synthesized using this compound as a starting material, are effective inhibitors of these mutant enzymes. These inhibitors have potential therapeutic applications in treating cancers such as glioblastoma, acute myelogenous leukemia (AML), and chondrosarcoma. The ability to use this building block helps in the creation of complex molecules designed to interact specifically with biological macromolecules. lookchem.com

Table 2: Application in Pharmaceutical Intermediate Synthesis

| Target Molecule Class | Biological Target | Therapeutic Area |

|---|

Derivatization for Analytical and Sensory Probes

While the primary applications of this compound are in synthetic and medicinal chemistry, its inherent reactivity lends itself to potential use in the development of analytical tools. The sulfonyl chloride group can be used to covalently attach the 4-bromo-2-nitrophenyl moiety to other molecules, such as fluorophores.

In principle, the strongly electron-withdrawing nature of the nitroaromatic system could be exploited to modulate the photophysical properties of a fluorescent dye. For example, by reacting this compound with a fluorescent amine or phenol, a new probe could be synthesized. The 4-bromo-2-nitrosulfonamide portion could act as a fluorescence quencher. A subsequent chemical or enzymatic reaction that cleaves or transforms this group could then lead to a "turn-on" fluorescent response. However, specific, well-documented examples of this compound being used to create widely adopted analytical or sensory probes are not prominent in the scientific literature.

Role in Ligand Synthesis for Catalysis or Coordination Chemistry

The synthesis of ligands for metal catalysts and coordination complexes often requires building blocks with multiple, strategically placed functional groups capable of binding to a metal center. This compound possesses functionalities that could be adapted for this purpose, although this application is not as commonly reported as its use in medicinal chemistry.

A potential synthetic route to a ligand could involve the following steps:

Reaction of the sulfonyl chloride with a suitable amine to form a stable sulfonamide.

Reduction of the nitro group to an amine. This newly formed amine, along with the sulfonamide group, could potentially act as a chelating unit for a metal ion.

Modification of the bromo group via a cross-coupling reaction to introduce another coordinating atom, such as a pyridine (B92270) or phosphine (B1218219) group.

This multi-step transformation would yield a complex polydentate ligand capable of forming stable complexes with transition metals. These complexes could then be investigated for their catalytic activity. Despite this synthetic potential, the use of this compound as a direct precursor for ligands in catalysis remains a specialized area with limited examples in broad literature.

Spectroscopic and Structural Characterization Methodologies for 4 Bromo 2 Nitrobenzene 1 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Bromo-2-nitrobenzene-1-sulfonyl chloride, both ¹H and ¹³C NMR would provide definitive information about its aromatic substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. Due to the strong electron-withdrawing effects of the nitro (-NO₂), sulfonyl chloride (-SO₂Cl), and bromo (-Br) groups, these protons would be significantly deshielded and resonate at high chemical shifts (downfield). Based on substituent effects observed in similar compounds like 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, the expected signals would appear as complex multiplets due to spin-spin coupling. chemicalbook.comchemicalbook.com The proton adjacent to the sulfonyl chloride group (H-6) would likely be the most downfield, followed by the proton between the bromo and nitro groups (H-3), and finally the proton adjacent to the bromo group (H-5).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display six distinct signals for the six aromatic carbon atoms. The carbons directly attached to the electron-withdrawing substituents (-Br, -NO₂, -SO₂Cl) would be the most deshielded. The carbon bearing the sulfonyl chloride group (C-1) would appear significantly downfield, as would the carbon attached to the nitro group (C-2). The carbon bonded to the bromine atom (C-4) would also be shifted downfield, though the effect is generally less pronounced than that of a nitro group. Data from related compounds such as 2-nitrobenzenesulfonyl chloride helps in predicting the approximate chemical shift ranges for these carbons. chemicalbook.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 7.8 - 8.5 | Multiplets |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for each of its functional moieties.

By comparing with spectra of related compounds like 2-Nitro-4-bromo-benzene-sulfonamide and 4-Nitrobenzenesulphonyl chloride, the following key vibrational frequencies can be anticipated nist.govnist.gov:

Sulfonyl Chloride (-SO₂Cl): Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1380-1410 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretch would appear at a lower frequency.

Nitro Group (-NO₂): Strong characteristic asymmetric and symmetric stretching bands are expected near 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Aromatic Ring (C=C): Several medium to weak absorption bands for C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Carbon-Bromine Bond (C-Br): A stretching vibration for the C-Br bond is typically observed in the fingerprint region, often between 500 and 680 cm⁻¹. spectroscopyonline.com

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NO₂ | Asymmetric Stretch | 1530 - 1560 |

| -NO₂ | Symmetric Stretch | 1340 - 1370 |

| -SO₂Cl | Asymmetric Stretch (S=O) | 1380 - 1410 |

| -SO₂Cl | Symmetric Stretch (S=O) | 1170 - 1190 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

Mass Spectrometry Techniques (e.g., LC-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying components in a mixture.

For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion. Common fragmentation pathways would involve the loss of Cl, SO₂, and NO₂ groups. Predicted mass spectrometry data for the isomeric 2-bromo-4-nitrobenzene-1-sulfonyl chloride suggests a monoisotopic mass of 298.86548 Da. uni.lu

Predicted Mass Spectrometry Data

| Ion Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 299.87276 |

| [M+Na]⁺ | 321.85470 |

Advanced Chromatographic Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for monitoring reaction progress. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

A reverse-phase (RP) HPLC method would be suitable for this compound. sielc.com The nonpolar nature of the substituted benzene ring allows it to interact with a nonpolar stationary phase (like C18 or C8), while a polar mobile phase is used for elution. A gradient elution, starting with a higher polarity mobile phase (e.g., water/acetonitrile mixture) and gradually increasing the organic solvent content, would likely provide good separation from impurities. wu.ac.thwu.ac.th Detection is typically achieved using a UV detector set at a wavelength where the nitroaromatic chromophore absorbs strongly.

Typical HPLC/UPLC Parameters

| Parameter | Condition |

|---|---|

| Column | Reverse Phase (e.g., C18, 3-5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., formic acid for MS compatibility) |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC) |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This method provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would unequivocally confirm its molecular structure. The analysis would reveal the relative orientations of the bromo, nitro, and sulfonyl chloride substituents on the benzene ring. Furthermore, it would provide insight into the crystal packing and identify any significant intermolecular interactions, such as halogen bonding or π-π stacking, which govern the solid-state properties of the compound.

Electronic Spectroscopy (UV-Visible Spectrophotometry)

UV-Visible spectrophotometry measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the nitroaromatic system.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions of the benzene ring, which are influenced by the substituents. The nitro group, a strong chromophore, will cause a bathochromic (red) shift of these bands to longer wavelengths. An n → π* transition associated with the nitro group may also be observed as a weaker absorption band. Based on data for similar compounds like p-nitrobenzyl chloride, significant absorption is expected in the UV region, likely between 250 and 300 nm. nist.gov

Expected Electronic Transitions

| Transition Type | Wavelength Range (λₘₐₓ) |

|---|---|

| π → π* | ~250-300 nm |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a compound. For this compound, the most prominent electrochemical process is the reduction of the nitro group.

Studies on related nitro-substituted benzenesulfonyl chlorides show that the reduction potentials are influenced by the position of the substituents. scholaris.ca The electrochemical reduction of the nitro group on an aromatic ring typically proceeds via a one-electron transfer to form a radical anion in aprotic solvents. This process is often quasi-reversible or irreversible, depending on the stability of the radical anion. The presence of other electron-withdrawing groups, like the sulfonyl chloride and bromine, is expected to facilitate the reduction, shifting the reduction potential to less negative values compared to nitrobenzene (B124822) itself. researchgate.netresearchgate.net The reduction of the sulfonyl chloride group itself can also occur, typically involving the cleavage of the S-Cl bond at more negative potentials. scielo.br

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-nitrobenzenesulfonyl chloride |

| 4-nitrobenzenesulfonyl chloride |

| 2-Nitro-4-bromo-benzene-sulfonamide |

| p-nitrobenzyl chloride |

Elemental Composition Analysis

Elemental analysis is a fundamental process in chemistry used to determine the elemental composition of a compound. For novel or synthesized compounds like this compound, this analysis is crucial for confirming the empirical and molecular formula, thereby verifying the compound's identity and purity.

The determination of the mass fractions of carbon, hydrogen, nitrogen, and sulfur is typically achieved through combustion analysis. In this technique, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are separated and quantified by methods such as gas chromatography with thermal conductivity detection. The sulfur content is determined by the quantification of sulfur dioxide (SO₂) produced during combustion. Halogens, like bromine and chlorine, are often determined by other methods, such as ion chromatography or titration after combustion and absorption.

Below is the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 23.98% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.01% |

| Bromine | Br | 79.904 | 1 | 79.904 | 26.59% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 11.80% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.66% |

| Oxygen | O | 15.999 | 4 | 63.996 | 21.30% |

| Sulfur | S | 32.065 | 1 | 32.065 | 10.67% |

| Total Molecular Weight | 300.515 g/mol |

Computational and Theoretical Investigations of 4 Bromo 2 Nitrobenzene 1 Sulfonyl Chloride

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure

No published DFT studies specifically detailing the electronic structure of 4-Bromo-2-nitrobenzene-1-sulfonyl chloride were identified. Such studies would typically provide insights into the molecular geometry, charge distribution, and vibrational frequencies.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

No TD-DFT studies investigating the electronic transitions, and therefore the UV-Vis absorption properties, of this compound were found in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Levels)

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis for this compound. This type of analysis is crucial for understanding a molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicating its electron-donating and accepting capabilities, respectively.

Analysis of Molecular Reactivity Descriptors

Specific calculations of molecular reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index) for this compound are not present in the current body of scientific literature.

Conformational Analysis and Intramolecular Interactions

A detailed conformational analysis, including the identification of stable conformers and the study of intramolecular interactions for this compound, has not been reported.

In Silico Studies of Molecular Interactions and Binding Mechanisms (e.g., Molecular Docking)

No molecular docking or other in silico studies investigating the potential interactions and binding mechanisms of this compound with any biological targets have been published.

Synthesis and Reactivity of Substituted Derivatives of 4 Bromo 2 Nitrobenzene 1 Sulfonyl Chloride

Halogenated Analogues (e.g., Fluoro, Chloro, Bromo Positional Isomers)

Halogenated analogues of 4-bromo-2-nitrobenzene-1-sulfonyl chloride include compounds where the bromine atom is replaced by another halogen, or where additional halogens are introduced onto the aromatic ring. Positional isomers, where the existing bromo and nitro groups are rearranged, also fall into this category.

Synthesis: The synthesis of these analogues typically begins with a correspondingly substituted benzene (B151609) derivative. Standard multi-step synthetic strategies are employed, involving reactions such as nitration, halogenation, and sulfonation. libretexts.orglibretexts.org For instance, creating a fluoro-analogue might start with a fluoronitrobenzene, which is then sulfonated and subsequently chlorinated to yield the sulfonyl chloride. A general method for preparing various aromatic sulfonyl halides involves the halogenation of an industrially available aromatic methyl sulfoxide (B87167) in the presence of water, which can be adapted for these specific substrates. googleapis.com

Reactivity: The nature and position of the halogen substituent significantly influence the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group, especially when positioned ortho or para to a halogen, activates the ring for nucleophilic attack. libretexts.org This attack results in the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org

The reactivity of the halogen leaving group in SNAr reactions generally follows the order F > Cl > Br > I. Fluorine, being the most electronegative, polarizes the carbon-halogen bond most effectively, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This is a key difference from SN1 and SN2 reactions, where iodide is typically the best leaving group.

A notable positional isomer is 4-bromo-3-nitrobenzene-1-sulfonyl chloride. lookchem.com In this configuration, the nitro group is meta to the bromine atom, which alters the electronic activation pattern of the ring compared to the 2-nitro isomer. This structural change can lead to different reactivity profiles and product distributions in substitution reactions.

| Compound Name | CAS Number | Key Structural Feature | Relevance |

|---|---|---|---|

| 4-Bromo-3-nitrobenzene-1-sulfonyl chloride | 4750-22-5 | Positional isomer (nitro at C3) | Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com |

| 2-Bromo-4-fluoro-6-nitrobenzene-1-sulfonyl chloride | 1805502-57-1 | Fluoro and bromo substituted | A multi-halogenated analogue with potentially high reactivity in SNAr. sigmaaldrich.com |

| 2-Bromo-4-fluoro-3-nitrobenzene-1-sulfonyl chloride | N/A | Fluoro and bromo substituted | A complex derivative for specialized synthesis. nih.gov |

| 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | N/A | Chloro substituted | An analogue for comparative reactivity studies. sigmaaldrich.com |

Alkyl and Aryl Substituted Derivatives

Introducing alkyl or aryl groups onto the this compound framework further diversifies its chemical properties. Alkyl groups are electron-donating, while aryl groups can introduce steric bulk and extended conjugation.

Synthesis: Alkyl-substituted derivatives are typically prepared from the corresponding alkylated nitroaromatics using standard sulfonation and chlorination procedures. libretexts.org For example, the synthesis of 4-bromo-2-nitrotoluene (B1266186) is a precursor step for a methyl-substituted analogue. libretexts.orglibretexts.org Aryl groups are often introduced via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, where an arylboronic acid is coupled with a halogenated precursor.

Reactivity: The primary reaction of the sulfonyl chloride moiety is with nucleophiles like primary and secondary amines to form sulfonamides. byjus.com This reaction, often called the Hinsberg test when used for amine characterization, is highly efficient. byjus.com The presence of alkyl groups can influence the rate of this reaction. While electron-donating groups might be expected to decrease the electrophilicity of the sulfur atom, studies on benzenesulfonyl chlorides have shown that ortho-alkyl groups can paradoxically accelerate chloride-exchange reactions, a phenomenon attributed to ground-state destabilization or transition-state stabilization effects. mdpi.com Aryl-substituted derivatives, such as 4'-(Methyl/Fluoro/Methoxy)biphenyl-4-sulfonyl chlorides, extend the molecular structure, which can be useful in materials science or medicinal chemistry.

| Compound Name | Key Structural Feature | Typical Reaction |

|---|---|---|

| 4-Bromo-2-ethyl-5-nitrobenzene-1-sulfonyl chloride | Ethyl group at C2 | Sulfonamide formation with amines |

| 4'-Methylbiphenyl-4-sulfonyl chloride | p-Tolyl group | Sulfonamide/sulfonate ester formation |

| 4'-Fluorobiphenyl-4-sulfonyl chloride | p-Fluorophenyl group | Sulfonamide/sulfonate ester formation |

Methoxy (B1213986) and Other Ether-Substituted Analogues

The introduction of methoxy or other ether groups imparts strong electron-donating properties to the aromatic ring through resonance.

Synthesis: These analogues are synthesized from precursor molecules that already contain the ether linkage, such as bromo-methoxy-nitrobenzene compounds. sigmaaldrich.com Subsequent sulfonation and conversion to the sulfonyl chloride follow established protocols. An example of such a derivative is 5-methoxy-4-methyl-2-nitrobenzene-1-sulfonyl chloride. sigmaaldrich.com

Reactivity: The strongly electron-donating methoxy group activates the ring towards electrophilic aromatic substitution, but deactivates it for nucleophilic aromatic substitution unless overcome by the effects of other substituents like the nitro group. The primary reactivity of the sulfonyl chloride group itself remains, allowing for the synthesis of corresponding sulfonamides and sulfonate esters. researchgate.net The electronic contribution of the methoxy group can, however, modulate the reaction rates. For instance, in the solvolysis of para-substituted benzenesulfonyl chlorides, a 4-methoxy group was found to decrease the reaction rate compared to the unsubstituted analogue, consistent with its electron-donating nature reducing the electrophilicity of the sulfonyl sulfur. cdnsciencepub.com

Derivatives with Additional Functional Groups for Enhanced Reactivity or Specific Applications

Incorporating additional functional groups, such as carboxylic acids or nitriles, creates derivatives with tailored properties for specific applications, like bioconjugation or polymer synthesis.

Synthesis: The synthesis of these derivatives requires careful planning to ensure compatibility between the various functional groups and the reagents used. For example, a patent describes the preparation of 2-nitro-4-carboxybenzenesulfenyl chloride from 2-nitro-4-carboxyphenyl methyl sulfide, illustrating a pathway to introduce a carboxylic acid group onto a related scaffold. googleapis.com This carboxy group can then be converted into esters or amides for further functionalization.

Reactivity: The additional functional group provides a secondary site for chemical reactions. A carboxylic acid group can be used to link the molecule to biomolecules or surfaces. A nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The presence of these groups can also influence the reactivity of the sulfonyl chloride moiety and the aromatic ring through electronic and steric effects.

Comparative Studies of Reactivity and Selectivity in Substituted Analogues

Comparing the reactivity of various substituted analogues provides fundamental insights into reaction mechanisms and the interplay of electronic and steric effects.

Electrochemical Reduction: A key study investigated the electrochemical reduction of a series of nitro-substituted benzenesulfonyl chlorides, revealing that the reaction mechanism is highly dependent on the position of the nitro group. cdnsciencepub.comresearchgate.net

3-Nitrobenzenesulfonyl chloride follows a stepwise mechanism , where the initial electron transfer leads to a stable radical anion intermediate. researchgate.net

2-Nitro- and 4-nitrobenzenesulfonyl chlorides , in contrast, undergo a concerted or "sticky" dissociative mechanism . In these cases, the electron transfer and the cleavage of the S–Cl bond are concerted, which is facilitated by the overlap between the aromatic π* orbital and the S–Cl σ* orbital. researchgate.net The resonance stabilization of the resulting arylsulfinyl radical is greater for the ortho and para isomers, which promotes the dissociation of the reduced species. researchgate.net

This difference in mechanism has significant consequences. For the 3-nitro and 4-nitro isomers, the reduction can also lead to the formation of diaryl disulfones, which are more easily reduced than the parent compound, leading to an autocatalytic process. cdnsciencepub.comscholaris.ca This autocatalysis is not observed with the 2-nitro isomer due to the steric hindrance from the ortho nitro group preventing the formation of the disulfone. cdnsciencepub.comscholaris.ca

| Isomer | Electron Transfer Mechanism | Key Feature |

|---|---|---|

| 2-Nitro | "Sticky" Dissociative | Concerted S–Cl bond cleavage; no autocatalysis due to steric hindrance. |

| 3-Nitro | Stepwise | Formation of a stable radical anion intermediate; autocatalysis observed. |

| 4-Nitro | "Sticky" Dissociative | Concerted S–Cl bond cleavage; autocatalysis observed. |

Nucleophilic Aromatic Substitution (SNAr): As mentioned in section 7.1, the reactivity in SNAr reactions is heavily influenced by the substituents. Electron-withdrawing groups, particularly nitro groups, are essential for activating the ring by stabilizing the negative charge of the Meisenheimer intermediate. libretexts.orgnih.gov The reaction is favored when these groups are ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge onto the electron-withdrawing group. libretexts.org A substituent in the meta position does not provide this stabilization, rendering compounds like m-chloronitrobenzene largely inert to nucleophilic attack under similar conditions. libretexts.org The identity of the halogen leaving group is also critical, with fluoroarenes being significantly more reactive than their bromoarene counterparts. nih.gov

Future Directions and Emerging Research Avenues for 4 Bromo 2 Nitrobenzene 1 Sulfonyl Chloride

Development of Sustainable and Environmentally Benign Synthetic Pathways

The traditional synthesis of aryl sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid, phosphorus pentachloride, or thionyl chloride, which generate significant amounts of corrosive and toxic waste. google.compatsnap.comorgsyn.org Modern chemical principles, however, demand a shift towards greener and more sustainable synthetic protocols. Future research on 4-Bromo-2-nitrobenzene-1-sulfonyl chloride will undoubtedly prioritize the development of such pathways.

Key areas of research include:

Aqueous-Phase Synthesis: Moving away from volatile organic solvents to water is a primary goal of green chemistry. For aryl sulfonyl chlorides, methods using aqueous acidic conditions for the diazotization of an appropriate aniline (B41778) precursor, followed by reaction with a sulfur dioxide source like thionyl chloride, have been developed. acs.org This approach is advantageous as the product often precipitates directly from the reaction medium in high purity, simplifying purification and minimizing solvent waste. acs.org

Photocatalysis: Visible-light photocatalysis represents a powerful tool for organic synthesis under mild conditions. nih.gov Heterogeneous, metal-free photocatalysts such as potassium poly(heptazine imide) (K-PHI) have been successfully employed to synthesize sulfonyl chlorides from arenediazonium salts. nih.govnih.gov This strategy avoids the use of transition metal catalysts and harsh reagents, relying on light as a traceless reagent. nih.gov Applying this chromoselective catalysis to the synthesis of this compound could offer a highly sustainable alternative.

Safer Reagents: Replacing hazardous chlorinating agents is crucial. The use of reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) for the oxidative chlorination of thiols to sulfonyl chlorides in sustainable solvents presents a milder and more environmentally friendly option. rsc.org

| Parameter | Traditional Synthetic Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Chlorosulfonic acid, PCl5, SOCl2, SO2Cl2google.comorgsyn.orgacs.org | Visible-light photocatalysts (e.g., K-PHI), NaDCC·2H2O, Diazonium salts with aqueous SO2 source acs.orgnih.govrsc.org |

| Solvents | Dichloromethane, Chloroform, Liquid Paraffin patsnap.comontosight.ai | Water, Acetic Acid, other sustainable/alternative solvents acs.orgrsc.org |

| Conditions | High temperatures, strongly acidic orgsyn.org | Room temperature, mild pH, visible light irradiation nih.govnih.gov |

| Byproducts | Large volumes of acidic, corrosive waste google.compatsnap.com | Minimal waste, often recyclable catalysts, N2 gas acs.orgnih.gov |

Exploration of Novel Catalytic Systems for Transformations Involving the Compound

The reactivity of the sulfonyl chloride group, along with the C-Br bond, makes this compound an excellent substrate for catalytic transformations to create complex molecules. While sulfonamide formation is its most common reaction, modern catalysis opens avenues for novel bond constructions. nih.gov

Future research will likely focus on:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are renowned for their ability to form carbon-carbon and carbon-heteroatom bonds. Although Pd catalysts typically promote the desulfonylation of aryl sulfonyl chlorides, specialized ligand systems can instead promote C-S bond formation. nih.gov This could enable the coupling of this compound with arylboronic acids to form sulfones or other sulfur-containing compounds. Furthermore, the C-Br bond can be selectively targeted in Suzuki-Miyaura coupling reactions. guidechem.com

Copper and Nickel-Catalyzed Reactions: Copper and nickel catalysts offer cost-effective alternatives to palladium for cross-coupling reactions. Copper-catalyzed systems have been developed for the synthesis of diaryl thioethers and diarylsulfones from aryl sulfonyl chlorides and aryl boronic acids. researchgate.net Nickel catalysis has been used to achieve the desulfonative cross-coupling of two different sulfonyl chlorides to produce unsymmetrical thioethers. researchgate.net Such systems could utilize this compound as either a sulfur source or an electrophilic partner.

Photocatalytic Radical Reactions: The sulfonyl chloride group can be a precursor to sulfonyl radicals under photocatalytic conditions. nih.govresearchgate.net These highly reactive intermediates can participate in a variety of transformations, such as the hydrosulfonylation of alkenes and alkynes, enabling the late-stage functionalization of molecules. nih.gov This opens up the possibility of using this compound in radical-mediated polymerizations or complex molecule synthesis.

| Catalytic System | Catalyst Example | Potential Transformation of this compound | Reference |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd(OAc)2 with specific ligands | C-S bond formation with boronic acids; Suzuki coupling at C-Br site | nih.govguidechem.com |

| Copper-Catalyzed Coupling | CuI / 1,10-Phenanthroline | Synthesis of diaryl sulfones and thioethers | researchgate.net |

| Nickel-Catalyzed Coupling | NiCl2(dppp) | Desulfonative cross-coupling to form unsymmetrical thioethers | researchgate.net |

| Silver-Catalyzed Addition | AgNO3 | Addition to alkynes to form vinyl sulfones | researchgate.net |

| Visible-Light Photocatalysis | Metal-free organic dyes (e.g., 5CzBN) | Generation of sulfonyl radicals for alkene functionalization | researchgate.net |

Applications in Advanced Materials Science, including Organic Electronics

While the primary application of similar compounds has been in synthesizing pharmaceuticals and agrochemicals, the unique electronic and reactive properties of this compound make it a candidate for research in advanced materials. ontosight.ai The presence of the strongly electron-withdrawing nitro group and the polarizable bromine atom on the benzene (B151609) ring can be exploited to create materials with specific optoelectronic properties.

Emerging research could explore:

Functional Polymers: The sulfonyl chloride group can react with difunctional monomers (e.g., diamines, diols) to form polysulfonamides or polysulfonates. The resulting polymers would incorporate the bromo-nitro-phenyl moiety as a repeating unit, which could impart properties such as high thermal stability, specific solubility, or charge-transport characteristics relevant to organic electronics.

Surface Modification: The high reactivity of the sulfonyl chloride allows it to be grafted onto surfaces containing hydroxyl or amine groups, such as metal oxides (e.g., ITO, SiO₂) or polymer films. This surface functionalization could be used to tune the work function of electrodes in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), or to create chemically modified surfaces for specialized applications.

Precursors for Conductive Materials: The nitroaromatic structure is a known building block in materials for sensing applications, often acting as an electron acceptor. mdpi.com Polymers or molecular crystals derived from this compound could be investigated for their semiconducting or charge-transfer properties, potentially leading to applications in organic field-effect transistors (OFETs) or other electronic devices.

Role in Advanced Chemosensory Systems and Biosensors

The development of sensitive and selective chemical sensors is a critical area of research. mdpi.com The structural features of this compound make it a highly promising platform for designing new chemosensors and biosensors. Nitroaromatic compounds are known for their strong electron-accepting properties, which can induce measurable changes in the fluorescence or electronic properties of a sensor molecule upon interaction with an analyte. mdpi.commdpi.comnih.gov

Potential roles and research directions include:

Fluorescence Quenching Sensors: The nitro group can act as a fluorescence quencher. mdpi.com The compound could be incorporated into a larger fluorescent molecule via its sulfonyl chloride group. The resulting sensor might exhibit fluorescence that is "turned off" in the presence of specific electron-donating analytes through a photoinduced electron transfer (PET) mechanism.

Electrochemical Sensors: The nitro group is electrochemically active and can be readily reduced. acs.org this compound could be immobilized on an electrode surface (e.g., glassy carbon, gold) via its reactive handle. acs.org The reduction potential of the nitro group may shift upon binding of a target analyte to another part of the molecule, providing a basis for a sensitive electrochemical sensor. acs.org

Building Block for Receptor Sites: The sulfonyl chloride group can be used to covalently link the bromo-nitrophenyl unit to a known receptor molecule (e.g., a calixarene, cyclodextrin, or peptide). The bromo-nitrophenyl unit would then act as the signaling component, reporting the binding event occurring at the receptor site through a change in its optical or electrochemical signal.

| Sensing Modality | Role of Molecular Fragments | Potential Application | Reference |

|---|---|---|---|

| Fluorescence Spectroscopy | -NO2 Group: Acts as an electron acceptor/quencher. -SO2Cl Group: Covalent attachment to a fluorophore. | Detection of electron-rich analytes (e.g., amines, phenols). | mdpi.com |

| Electrochemical Sensing | -NO2 Group: Provides a redox-active signal. -SO2Cl Group: Immobilization onto electrode surfaces. | Detection of analytes that perturb the electronic environment of the nitro group. | acs.orgmdpi.com |

| Colorimetric Sensing | -NO2 Group: Alters charge-transfer bands upon interaction. -SO2Cl Group: Integration into larger chromophoric systems. | Visual detection of metal ions or anions. | acs.org |

| Biosensing | -SO2Cl Group: Bioconjugation to proteins or DNA. -NO2 Group: Signal reporter for binding events. | Label-free detection of biological interactions. | acs.orgrsc.org |

Interdisciplinary Research Integrating Synthesis, Theory, and Application

The full potential of this compound can best be unlocked through interdisciplinary research that combines synthetic chemistry, computational theory, and applied sciences.

Synthesis and Theory: Computational modeling, such as Density Functional Theory (DFT), can be used to predict the reactivity of the molecule and guide the development of new synthetic pathways. nih.gov For example, theoretical calculations can help elucidate reaction mechanisms for novel catalytic transformations or predict the regioselectivity of further substitutions on the aromatic ring. This synergy can accelerate the discovery of more efficient and sustainable synthetic methods.

Theory and Application: Before undertaking complex synthesis, computational studies can predict the electronic and optical properties of hypothetical materials or sensors derived from the compound. nih.gov Molecular dynamics simulations can model the interaction between a sensor molecule and a target analyte, estimating binding affinities and predicting the sensor's response. nih.gov This theoretical screening can identify the most promising candidates for applications in materials science or chemosensing, saving significant experimental time and resources.

Application and Synthesis: The needs identified in applied fields can drive the direction of synthetic research. For instance, if a specific electronic property is required for an organic electronic device, synthetic chemists can work to modify the core structure of this compound, perhaps by replacing the bromine with other groups using the catalytic methods described previously. This feedback loop between application-driven goals and fundamental synthetic innovation is crucial for advancing the utility of this versatile chemical building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.